![molecular formula C8H11BO3 B3251870 3-(Hydroxymethyl)-2-methylphenylboronic acid CAS No. 2121514-26-7](/img/structure/B3251870.png)
3-(Hydroxymethyl)-2-methylphenylboronic acid
Overview
Description
3-(Hydroxymethyl)phenylboronic acid is a chemical compound with the linear formula HOCH2C6H4B(OH)2. It has a molecular weight of 151.96 . It’s used in various chemical reactions, including copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Mitsunobu, Suzuki, and amidation reactions .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)phenylboronic acid consists of a hydroxymethyl group (−CH2−OH) attached to a phenyl ring, which is further bonded to a boronic acid group (B(OH)2) .
Chemical Reactions Analysis
3-(Hydroxymethyl)phenylboronic acid is involved in various chemical reactions, including copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, and Mitsunobu, Suzuki, and amidation reactions .
Physical And Chemical Properties Analysis
3-(Hydroxymethyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 380.5±44.0 °C at 760 mmHg, and a flash point of 183.9±28.4 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Bioproduction of 3-Hydroxypropionic Acid (3-HP)
3-HP serves as an economically important platform compound from which a range of bulk chemicals can be derived. Unlike petroleum-dependent chemical synthesis, bioproduction of 3-HP has gained attention due to its utilization of renewable biomass . Key aspects include:
Polymerization to Poly(3-Hydroxypropionate) (P-3HP)
Due to its hydroxyl and carboxyl groups, 3-HP can polymerize to form P-3HP. This polymer has applications in biodegradable plastics and materials .
Carbon Dioxide (CO2)-Based Manufacturing
3-HP’s presence in autotrophic CO2 assimilation pathways suggests its potential for CO2-based chemical manufacturing. This aligns with sustainable development goals .
Biological Production of 3-HP
Understanding the pdu operon’s role in microbial growth on 1,2-propanediol (found in Salmonella and Lactobacillus species) sheds light on 3-HP production pathways .
Safety and Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)-2-methylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKXCULNOGPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221375 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-methylphenylboronic acid | |
CAS RN |
2121514-26-7 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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